

Application Notes & Protocols: Standard Operating Procedure for Dibromoacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dibromoacetonitrile**

Cat. No.: **B109444**

[Get Quote](#)

Purpose and Scope

This document provides a detailed Standard Operating Procedure (SOP) for the safe handling, use, storage, and disposal of **dibromoacetonitrile** (CAS No. 3252-43-5) in a laboratory setting. These guidelines are intended for researchers, scientists, and drug development professionals to minimize risks associated with this compound.

Hazard Identification and Classification

Dibromoacetonitrile is a hazardous chemical with significant health risks. It is classified as toxic if swallowed, causes serious eye irritation, is suspected of causing cancer, and is very toxic to aquatic life.[1][2]

GHS Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer), H400/H410 (Very toxic to aquatic life with long-lasting effects).[1]

Signal Word: Danger[1][2]

Potential Health Effects:

- Acute: May be fatal if ingested, inhaled, or absorbed through the skin.[1][3] It is an irritant to the eyes, mucous membranes, and upper respiratory tract.[2][3] Symptoms of exposure can

include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, and nausea.[1][2][3] It is also a lachrymator (causes tearing).[2][3]

- Chronic: Suspected of causing cancer.[4] The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans (Group 2B)".[5] Studies have shown it caused cancer in the oral cavity and stomach of rats and mice.[4]

Data Presentation: Properties and Toxicity

The quantitative data for **dibromoacetonitrile** are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties of **Dibromoacetonitrile**

Property	Value	Reference
CAS Number	3252-43-5	[3][5][6]
Molecular Formula	C ₂ HBr ₂ N	[5][6]
Molecular Weight	198.84 g/mol	[1][5][6]
Appearance	Colorless to pale-yellow or clear amber oily liquid	[1][3][5]
Odor	Organohalide odor	[5]
Boiling Point	169 °C (336 °F) at 760 mmHg; 67-69 °C (153-156 °F) at 24 mmHg	[3][5][6]
Density	2.369 g/mL at 20 °C; 2.296 g/mL at 25 °C	[3][5]
Solubility in Water	Slightly soluble; 5 to 10 mg/mL at 21.5 °C (70.7 °F)	[1][3][5]
Vapor Pressure	0.3 mmHg at 25 °C	[5]
Octanol/Water Partition Coefficient (log P)	0.420	[5]

| Refractive Index | 1.5393 at 20 °C |[\[1\]](#) |

Table 2: Toxicological Data and Exposure Limits

Parameter	Value	Reference
LD ₅₀ (Oral, Rat)	245 mg/kg (male), 361 mg/kg (female)	[7]
LD ₅₀ (Oral, Mouse)	289 mg/kg (male), 303 mg/kg (female)	[7]
Carcinogenicity	IARC Group 2B: Possibly carcinogenic to humans	[5] [8]
Carcinogenicity (NTP)	Evidence of carcinogenic activity in rats and mice	[1] [4]
WHO Drinking Water Guideline Value	0.07 mg/L (70 µg/L)	[9]

| Occupational Exposure Limits (TWA, STEL, Ceiling) | No established limits by OSHA or other regulatory bodies. |[\[2\]](#)[\[8\]](#)[\[10\]](#) |

Safe Handling and Experimental Protocols

Engineering Controls

- All work with **dibromoacetonitrile** (solid or in solution) must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[\[10\]](#)
- Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[\[10\]](#)

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[2\]](#)
- Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile gloves; inspect for tears before use).[\[2\]](#) For extensive handling, wear fire/flame-resistant and impervious clothing.[\[2\]](#)

- Respiratory Protection: For situations where exposure limits may be exceeded (e.g., large spills), a NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges is required.[1][2][3]

Storage Requirements

- Store in a cool, dry, and well-ventilated area away from incompatible materials.[11]
- Keep containers tightly closed under an inert atmosphere.[1][3]
- Protect from light and air, as the chemical may be sensitive to prolonged exposure.[2][3]
- Store under refrigerated temperatures.[3]
- Store in a locked cabinet or an area accessible only to authorized personnel.[2][10]

Incompatible Materials

- **Dibromoacetonitrile** is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3][10] Mixing with strong oxidizing acids can lead to extremely violent reactions.[2][3] The combination of bases and nitriles can produce toxic hydrogen cyanide gas.[2][3]

Experimental Protocol: Preparation of a Standard Solution

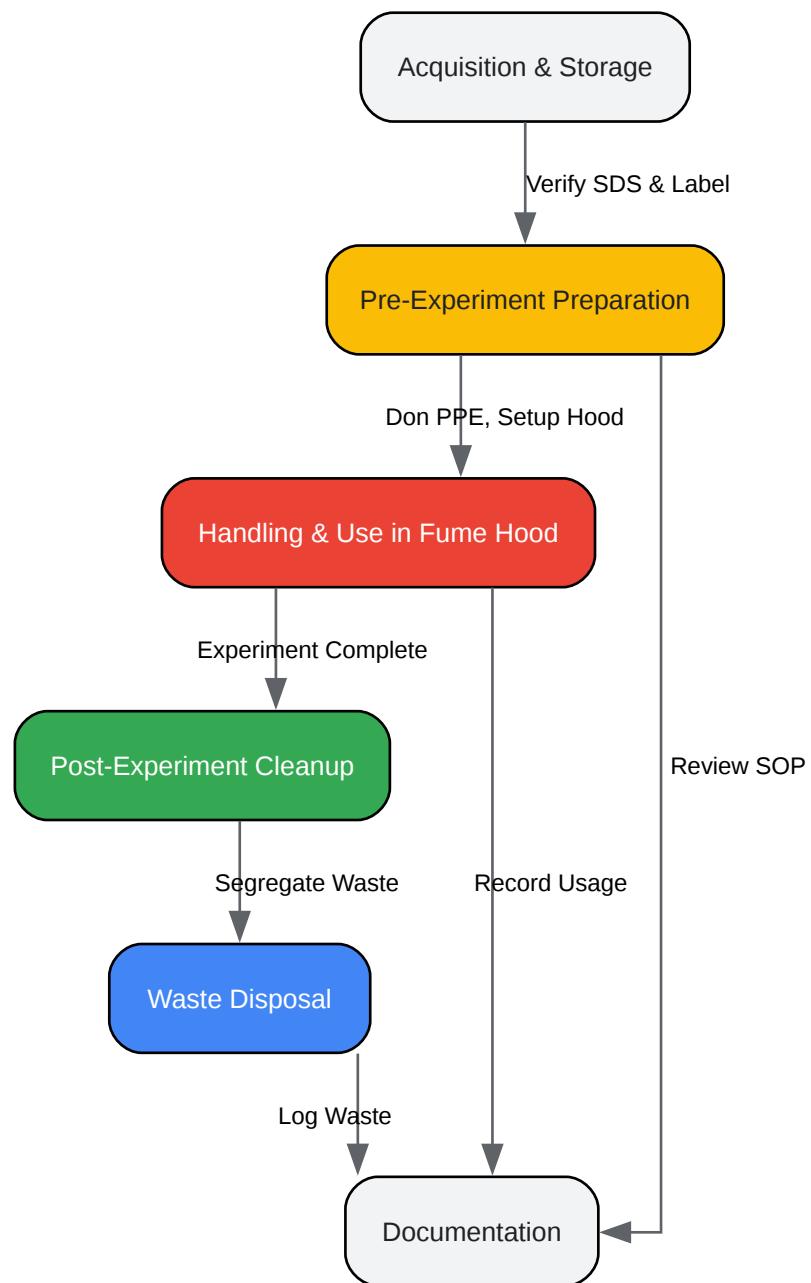
This protocol describes the preparation of a 10 mM stock solution of **dibromoacetonitrile** in a suitable solvent (e.g., acetone).

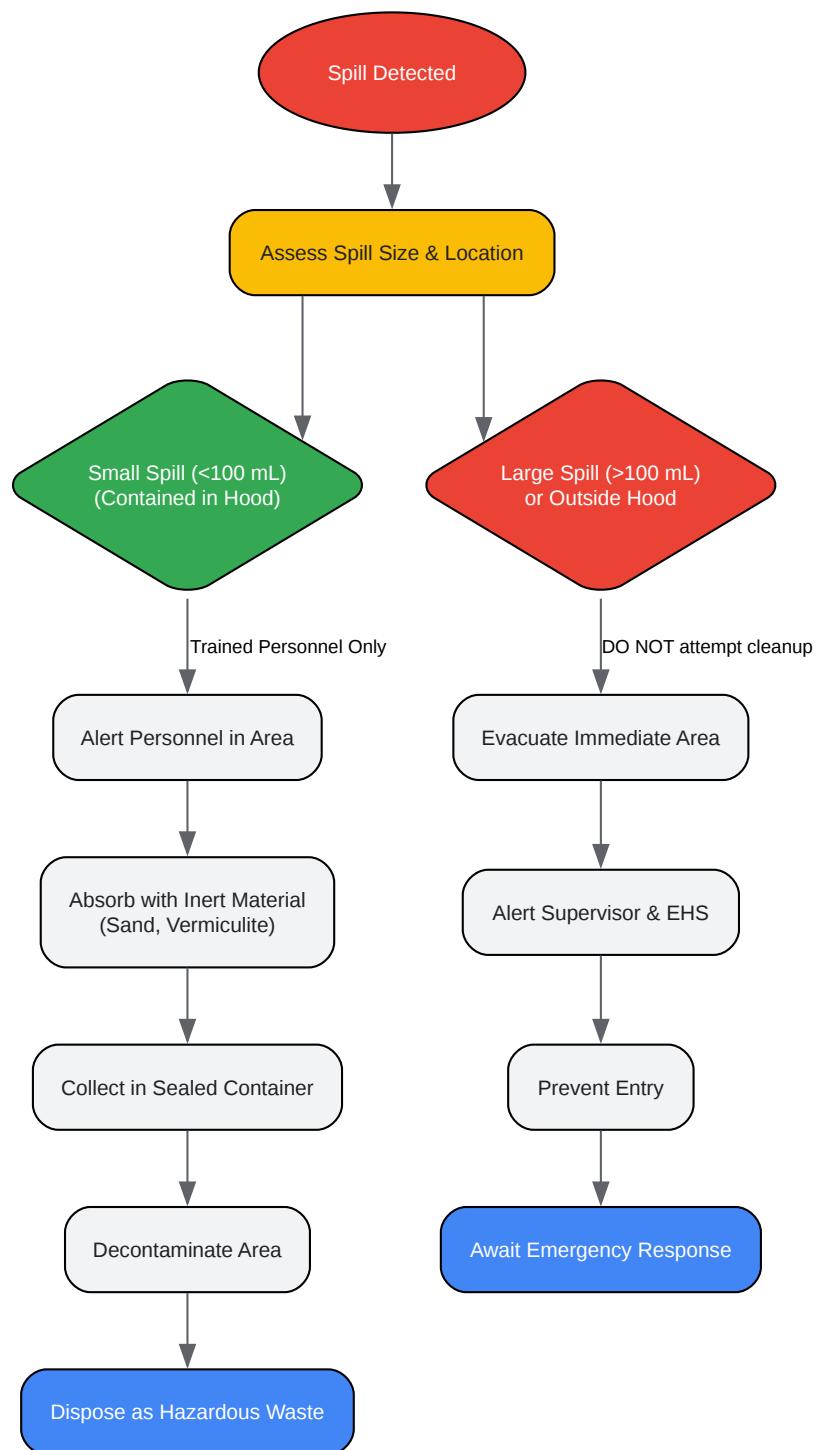
Materials:

- **Dibromoacetonitrile**
- Anhydrous Acetone (or other appropriate solvent)
- Calibrated analytical balance
- Volumetric flasks (Class A) with stoppers

- Glass pipettes or calibrated micropipettes
- Spatula
- Beakers
- Secondary containment tray

Procedure:


- Pre-Experiment Setup:
 - Don all required PPE (lab coat, safety goggles, face shield, gloves).
 - Ensure the chemical fume hood is operational.
 - Place all necessary equipment and reagents inside the fume hood. Place a secondary containment tray on the work surface.
- Calculations:
 - Determine the mass of **dibromoacetonitrile** needed. For 10 mL of a 10 mM solution:
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass = 0.010 mol/L x 0.010 L x 198.84 g/mol = 0.001988 g = 1.99 mg
- Weighing:
 - Place a clean, dry beaker on the analytical balance within the fume hood (if possible) or ensure minimal transport time.
 - Tare the balance.
 - Carefully weigh the calculated amount of **dibromoacetonitrile** directly into the beaker. Record the exact mass.
- Dissolution:


- Add a small amount of the solvent (e.g., ~5 mL of acetone) to the beaker containing the **dibromoacetonitrile**.
- Gently swirl the beaker to dissolve the compound completely.
- Final Volume Adjustment:
 - Carefully transfer the dissolved solution into a 10 mL Class A volumetric flask.
 - Rinse the beaker with a small amount of fresh solvent and add the rinsing to the volumetric flask to ensure a complete transfer. Repeat this step twice.
 - Add the solvent to the flask until the liquid level is just below the calibration mark.
 - Use a pipette to add the final drops of solvent until the bottom of the meniscus is precisely on the calibration mark.
- Mixing and Storage:
 - Stopper the flask and invert it 15-20 times to ensure a homogenous solution.
 - Transfer the solution to a properly labeled amber glass storage vial with a screw cap. The label must include:
 - Chemical Name: **Dibromoacetonitrile** Solution
 - Concentration: 10 mM (or as calculated)
 - Solvent: Acetone
 - Date of Preparation
 - Your Name/Initials
 - Relevant Hazard Pictograms
 - Store the solution according to the storage requirements in Section 4.3.
- Post-Procedure Cleanup:

- Dispose of all contaminated disposable materials (e.g., pipette tips, wipes) in the designated hazardous waste container.
- Decontaminate non-disposable glassware and equipment.
- Wipe down the work area in the fume hood.
- Remove PPE and wash hands thoroughly with soap and water.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the safe handling workflow and the decision-making process for spill response.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibromoacetonitrile | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. DIBROMOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Toxicology and carcinogenesis studies of dibromoacetonitrile (CAS No. 3252-43-5) in F344/N rats and B6C3F1 mice (drinking water studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DIBROMOACETONITRILE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Halogenated Acetonitriles - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. E-Limit [elimit.online.worksafebc.com]
- 9. who.int [who.int]
- 10. fishersci.com [fishersci.com]
- 11. hpc-standards.com [hpc-standards.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Standard Operating Procedure for Dibromoacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109444#developing-a-standard-operating-procedure-for-handling-dibromoacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com